(S)-4-Boc-1-Cbz-2-vinylpiperazine
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Overview
Description
(S)-4-Boc-1-Cbz-2-vinylpiperazine is a compound that features two protecting groups: the benzyloxycarbonyl (CBz) group and the tert-butyloxycarbonyl (Boc) group. These protecting groups are commonly used in organic synthesis, particularly in peptide synthesis, to protect amine functionalities from unwanted reactions during the synthetic process .
Preparation Methods
The synthesis of (S)-4-Boc-1-Cbz-2-vinylpiperazine typically involves the protection of piperazine with the CBz and Boc groups. The CBz group can be introduced using benzyl chloroformate in the presence of a base, while the Boc group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
(S)-4-Boc-1-Cbz-2-vinylpiperazine can undergo various chemical reactions, including:
Deprotection Reactions: The CBz group can be removed using catalytic hydrogenation (Pd-C, H2), while the Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane
Substitution Reactions: The vinyl group can participate in addition reactions with various nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Scientific Research Applications
(S)-4-Boc-1-Cbz-2-vinylpiperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in peptide synthesis
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-Boc-1-Cbz-2-vinylpiperazine primarily involves the protection and deprotection of amine functionalities. The CBz and Boc groups protect the amine groups from unwanted reactions during synthesis. The deprotection of these groups allows the amine functionalities to participate in subsequent reactions .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives with different protecting groups, such as:
1-(Benzyloxycarbonyl)piperazine: Similar to the compound but lacks the Boc group.
1-(tert-Butyloxycarbonyl)piperazine: Similar but lacks the CBz group.
1-(Fluorenylmethoxycarbonyl)piperazine: Uses the fluorenylmethoxycarbonyl (Fmoc) group instead of the CBz or Boc groups
These compounds are used in similar applications but may have different reactivity and stability profiles, making (S)-4-Boc-1-Cbz-2-vinylpiperazine unique in its dual protection capabilities.
Properties
Molecular Formula |
C19H26N2O4 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-O-benzyl 4-O-tert-butyl 2-ethenylpiperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C19H26N2O4/c1-5-16-13-20(17(22)25-19(2,3)4)11-12-21(16)18(23)24-14-15-9-7-6-8-10-15/h5-10,16H,1,11-14H2,2-4H3 |
InChI Key |
SQYQKIDYSFDHCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C=C)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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